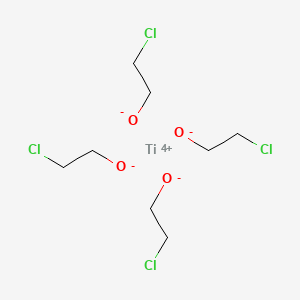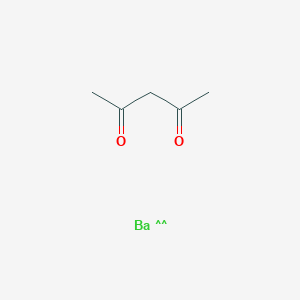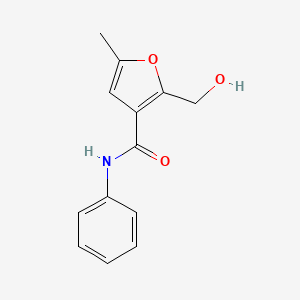
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide is a synthetic organic compound with a complex structure. It features a chloromethyl group, a dimethylphenyl group, and an oxazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride to form an intermediate, which is then cyclized with an appropriate reagent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The oxazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The oxazole ring may also interact with various receptors or enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenyl isocyanate: Shares the dimethylphenyl group but differs in the functional groups attached.
2-Chloro-4,6-dimethylphenyl isocyanate: Similar in having a chloromethyl group but with different overall structure.
Uniqueness
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide is unique due to its combination of functional groups and the presence of the oxazole ring.
Properties
Molecular Formula |
C13H15ClN2O2 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H15ClN2O2/c1-9-4-3-5-10(2)12(9)15-13(17)16-7-11(6-14)18-8-16/h3-5,7H,6,8H2,1-2H3,(H,15,17) |
InChI Key |
HARKYXYYQNSUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2COC(=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



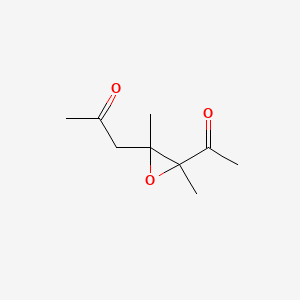
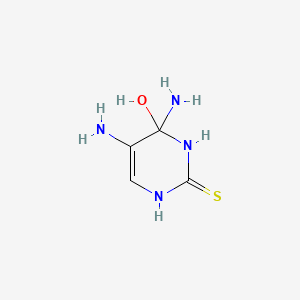
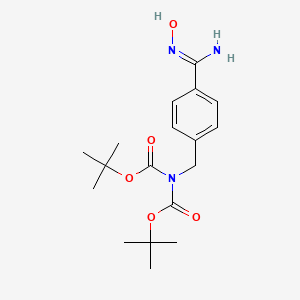
![Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-](/img/structure/B13817849.png)
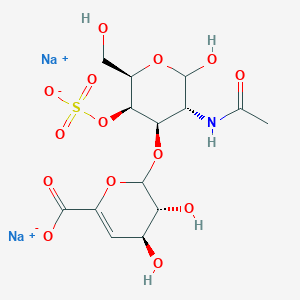
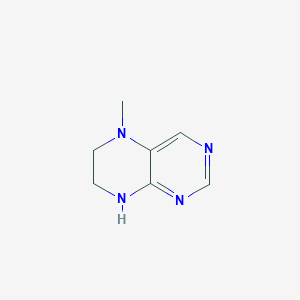
![Furo[3,4-f]benzothiazole-5,7-dione](/img/structure/B13817856.png)
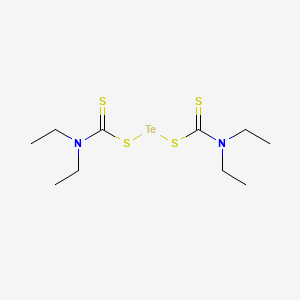
![sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13817871.png)
